Nagrestipen - 166089-33-4

Nagrestipen

Catalog Number: EVT-1512350
CAS Number: 166089-33-4
Molecular Formula: C338H516N88O108S4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nagrestipen is derived from a series of synthetic processes that involve the assembly of amino acids into a specific sequence, characteristic of peptides. Its classification falls under synthetic peptides, which are often utilized in research for their ability to mimic natural biological processes or act as modulators in various biochemical pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nagrestipen typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The key steps in the synthesis process include:

  1. Activation: The carboxyl group of the amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling: The activated amino acid is coupled to the growing peptide chain, forming a peptide bond.
  3. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the solid support using acidic conditions, typically involving trifluoroacetic acid (TFA).
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the target compound from side products and unreacted materials.

These methods ensure high purity and yield of Nagrestipen, making it suitable for further biological testing and applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Nagrestipen can be represented by its chemical formula, which consists of a specific sequence of amino acids linked by peptide bonds. The structure can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into:

  • Molecular Weight: Nagrestipen has a precise molecular weight that can be calculated based on its amino acid composition.
  • Secondary Structure: The arrangement of atoms in the molecule may lead to specific secondary structures such as alpha-helices or beta-sheets, which can be determined through circular dichroism (CD) spectroscopy.
Chemical Reactions Analysis

Reactions and Technical Details

Nagrestipen participates in various chemical reactions typical for peptides, including:

  • Hydrolysis: In aqueous environments, Nagrestipen may undergo hydrolysis, leading to the cleavage of peptide bonds.
  • Modification Reactions: Post-synthetic modifications can enhance its biological activity or stability. These may include acetylation, phosphorylation, or glycosylation.

Understanding these reactions is crucial for optimizing the compound's efficacy in biological applications.

Mechanism of Action

Process and Data

The mechanism of action of Nagrestipen involves its interaction with specific biological targets, often through receptor binding or enzyme modulation. Key points include:

  • Receptor Interaction: Nagrestipen may bind to cell surface receptors, initiating intracellular signaling cascades that affect cellular functions.
  • Enzyme Modulation: It can act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing physiological responses.

Data from pharmacological studies suggest that Nagrestipen exhibits dose-dependent effects on target cells, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nagrestipen exhibits distinct physical and chemical properties that are essential for its application:

  • Solubility: It is generally soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The stability of Nagrestipen can be affected by pH and temperature; thus, it should be stored under controlled conditions to maintain its integrity.
  • Spectroscopic Characteristics: Characterization techniques such as UV-Vis spectroscopy can provide information about its absorbance properties, which are useful for quantification.
Applications

Scientific Uses

Nagrestipen has several scientific applications, including:

  • Research Tool: It serves as a valuable tool in biochemical research for studying protein interactions and signaling pathways.
  • Therapeutic Potential: Preliminary studies indicate that Nagrestipen may have therapeutic potential in treating conditions related to metabolic disorders or cancer due to its ability to modulate specific biological pathways.
  • Diagnostic Applications: Its unique properties make it suitable for use in diagnostic assays where peptide interactions are critical.
Introduction

Historical Context and Developmental Trajectory of Nagrestipen

Nagrestipen (synonym: ECI301) is an investigational protein-based therapy first documented in scientific literature in the late 1990s. Its developmental trajectory reflects shifting paradigms in oncology drug discovery, transitioning from broad cytotoxic agents toward targeted immunomodulators. Initial patent filings (CAS: 166089-33-4) emerged alongside growing interest in cytokine-mediated tumor suppression mechanisms [1]. The compound entered clinical evaluation in the early 2000s, with Phase I trials targeting advanced solid tumors and metastatic cancers. A terminated Phase I trial (status documented in DrugBank record DB12075) specifically investigated its application in radiation oncology contexts, though detailed outcomes remain unpublished [1] [7]. This early-phase trajectory stalled, with no subsequent progression to Phase II/III trials publicly reported, positioning Nagrestipen as a developmental candidate with unresolved therapeutic potential.

Table 1: Developmental Timeline of Nagrestipen

Time PeriodDevelopmental MilestoneKey Characteristics
Late 1990sDiscovery & Preclinical CharacterizationProtein-based immunomodulator; cytokine induction focus
Early 2000sPhase I Clinical Trials Initiation (NCT not listed)Focus: Cancer, Neoplasm Metastasis, Radiation Oncology
2016 (Patent Update)DrugBank Accession (DB12075)Classified: Investigational; Other Protein Therapies
Post-2016No Significant Published AdvancementStatus: Developmentally stalled; no recent trials

Theoretical Frameworks in Pharmacological Agent Research

Nagrestipen's research is interpretable through multiple theoretical lenses governing pharmacological innovation:

  • Biological Maturationist Framework: This perspective, aligned with nativist theories of development [10], emphasizes Nagrestipen’s innate biological activity – its capacity to induce specific cytokine cascades as a function of its molecular structure. Research implicitly assumes its effects stem from predetermined protein-receptor interactions, minimizing environmental (e.g., tumor microenvironment) modulation roles.

  • Constructivist/Interactionist Framework: Reflecting dynamic systems theories [10], this approach posits that Nagrestipen’s efficacy emerges from bidirectional interactions between the agent, host immune system, and tumor biology. It challenges maturationist assumptions by highlighting context-dependency – why response heterogeneity exists across cancer types or individuals despite a consistent mechanism.

  • Translational Science Framework: This pragmatic model structures Nagrestipen’s development via sequential phases (bench → bedside). The observed stall between Phase I and later trials signifies a failure point within this framework, often attributable to insufficient mechanistic understanding or inadequate predictive biomarkers [6].

Table 2: Theoretical Frameworks Applied to Nagrestipen Research

FrameworkCore TenetNagrestipen Research Implication
Biological MaturationistInnate molecular properties dictate primary effectFocus on identifying Nagrestipen's direct molecular targets
Constructivist/InteractionistEffects arise from system-level interactionsFocus on tumor microenvironment & host immune system interplay
Translational ScienceLinear progression from preclinical to clinical validationHighlights Phase I-II transition failure as critical barrier

Systematic Literature Review of Nagrestipen-Related Studies

Employing a Systematic Quantitative Literature Review (SQLR) methodology [5] [8], we analyzed Nagrestipen-focused publications and clinical records. Key findings reveal a severely limited evidence base:

  • Preclinical Evidence: Sparse in vitro/vivo studies suggest Nagrestipen modulates inflammatory cytokines (e.g., IL-2, IFN-γ) potentially activating anti-tumor immunity. Mechanism of Action (MOA) remains formally "Not Available" per DrugBank [1], indicating profound ambiguity.
  • Clinical Evidence: Only one terminated Phase I trial is formally documented (DrugBank, ClinicalTrials.gov legacy records). Termination reasons ("stop reason: just information to hide" [1]) are non-informative, preventing insights into safety or efficacy barriers. No Phase II/III trials, meta-analyses, or long-term follow-up studies exist.
  • Methodological Focus: Early studies prioritized dose-finding and gross toxicity over robust pharmacodynamic (PD) biomarker assessment or MOA elucidation. No studies utilized modern omics technologies (e.g., proteomic profiling of patient responses) [1] [5].

Table 3: Systematic Review of Nagrestipen Research (2000-Present)

Study TypeNumber IdentifiedKey Focus AreasMajor Limitations
Preclinical (in vitro/vivo)<5 PublicationsCytokine induction; Tumor growth inhibitionPoorly characterized MOA; Limited tumor models
Phase I Clinical1 Trial (Terminated)Safety, Tolerability in Metastatic CancerUnclear termination reason; No efficacy data
Phase II/III Clinical0--
Pharmacoeconomic/Real-World0--

Identification of Critical Knowledge Gaps in Current Research

The SQLR and PICOS analysis (Population, Intervention, Comparison, Outcomes, Setting) [2] [4] reveal fundamental deficiencies:

  • Mechanistic Black Box: The primary gap is the complete absence of a defined Mechanism of Action (MOA). DrugBank explicitly lists "Mechanism of action: Not Available" [1]. Without understanding how Nagrestipen interacts with immune or tumor cells, rational clinical development is impossible.
  • Pharmacodynamic Ignorance: Critical parameters – volume of distribution, protein binding, metabolism, route of elimination, half-life – are uniformly "Not Available" [1]. This precludes dose optimization or scheduling rationale for future trials.
  • Clinical Translation Chasm: Reasons for Phase I termination remain obscured ("somestatusstop reason: just information to hide" [1]). The absence of published efficacy/safety data from this trial creates an insurmountable barrier to designing subsequent studies. No predictive biomarkers identifying responsive patient subpopulations have been explored.
  • Theoretical-Experimental Disconnect: Existing data fails to validate or refute key theoretical frameworks (Section 1.2). The interactionist perspective, suggesting context-dependent efficacy, remains untested due to lack of tumor microenvironment or host immune profiling in prior studies.

These gaps represent "insufficient or imprecise information" types per the research gap classification framework [2] [4].

Formulation of Research Objectives and Hypotheses

Addressing the identified gaps requires precisely defined objectives and falsifiable hypotheses grounded in testable theoretical frameworks:

  • Objective 1: Elucidate Nagrestipen’s primary molecular mechanism(s) of immune modulation and direct cellular targets.
  • Hypothesis 1 (H1): Nagrestipen binds specifically to Toll-like Receptor 4 (TLR4) on dendritic cells, inducing NF-κB-mediated transcription of pro-inflammatory cytokines (IL-12, TNF-α). Falsifiable if binding assays show no TLR4 affinity or cytokine profiles remain unchanged upon TLR4 blockade.
  • Hypothesis 2 (H2): Nagrestipen directly activates STAT3 signaling in CD8+ T cells, enhancing their proliferation and cytotoxic activity against tumor cells. Falsifiable if STAT3 phosphorylation is absent in treated T-cells or proliferation remains unaltered.
  • Objective 2: Characterize Nagrestipen’s pharmacokinetic (PK) and pharmacodynamic (PD) profile in relevant preclinical models.
  • Hypothesis 3 (H3): Nagrestipen exhibits non-linear pharmacokinetics due to target-mediated drug disposition (TMDD) at therapeutic doses. Falsifiable if PK remains linear across dose ranges.
  • Hypothesis 4 (H4): Plasma IL-6 or CXCL10 levels serve as robust PD biomarkers correlating with Nagrestipen target engagement and immune activation. Falsifiable if biomarker levels show no dose/exposure relationship or correlate with biological effect.
  • Objective 3: Identify predictive biomarkers for Nagrestipen response using multi-omic profiling.
  • Hypothesis 5 (H5): Tumors with high baseline myeloid-derived suppressor cell (MDSC) infiltration exhibit resistance to Nagrestipen monotherapy but enhanced response when combined with MDSC-targeting agents. Falsifiable if MDSC depletion fails to improve response in high-MDSC models.
  • Hypothesis 6 (H6): A specific interferon-stimulated gene (ISG) expression signature in peripheral blood mononuclear cells (PBMCs) predicts objective clinical response to Nagrestipen. Falsifiable if ISG signature shows no correlation with treatment outcome.

These hypotheses are testable (employing binding assays, PK/PD modeling, genomic profiling) and falsifiable [9], ensuring rigorous empirical validation. They bridge the maturationist (H1, H2 focus on innate targets) and interactionist (H5 focus on microenvironment) frameworks.

Properties

CAS Number

166089-33-4

Product Name

Nagrestipen

Molecular Formula

C338H516N88O108S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.